10-Methyl-3,10-diazabicyclo[4.3.1]decane
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Overview
Description
10-Methyl-3,10-diazabicyclo[431]decane is a bicyclic organic compound with the molecular formula C9H18N2 It is a derivative of diazabicycloalkane and is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-3,10-diazabicyclo[4.3.1]decane typically involves multiple steps. One common method starts with the reaction of dimethyl 2,7-dibromooctanoate with methylamine, resulting in the formation of cis-dimethyl 1-methylazepan-2,7-dicarboxylate. This intermediate is then transformed into bicyclic 8-benzyl-10-methyl-8,10-diazabicyclo[4.3.1]decane-7,9-dione by heating with benzylamine. The final step involves the reduction of the bicyclic dione with lithium aluminium hydride, followed by hydrogenolysis to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate modifications to reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
10-Methyl-3,10-diazabicyclo[4.3.1]decane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Lithium aluminium hydride is frequently used as a reducing agent.
Substitution: Nucleophiles such as alkyl halides and amines are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various amines.
Scientific Research Applications
10-Methyl-3,10-diazabicyclo[4.3.1]decane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 10-Methyl-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- 3,8-Diazabicyclo[3.2.1]octane
- 1,4-Diazabicyclo[3.2.2]nonane
- 10-Methyl-8,10-diazabicyclo[4.3.1]decane
Uniqueness
10-Methyl-3,10-diazabicyclo[4.3.1]decane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms within the ring system. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H18N2 |
---|---|
Molecular Weight |
154.25 g/mol |
IUPAC Name |
10-methyl-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C9H18N2/c1-11-8-3-2-4-9(11)7-10-6-5-8/h8-10H,2-7H2,1H3 |
InChI Key |
KXBITJMADDUVDA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2CCCC1CNCC2 |
Origin of Product |
United States |
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